molecular formula C14H18N2O3S B2801216 N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate CAS No. 91944-64-8

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate

Cat. No.: B2801216
CAS No.: 91944-64-8
M. Wt: 294.37
InChI Key: OAOSXODRWGDDCV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, also known as DMAP.TSOH salt , is a type of organic compound that is commonly used as a reagent, catalyst, or reaction intermediate in organic synthesis . The primary targets of this compound are high steric hindrance and low reactivity alcohols and amines/acid .

Mode of Action

The compound acts as a highly nucleophilic acylation catalyst . The structure of the compound allows the dimethylamino group to donate electrons and resonate with the pyridine ring, strongly activating the nitrogen atom on the ring for nucleophilic substitution . This significantly catalyzes the acylation/esterification reactions of alcohols and amines/acid, with its activity being approximately 10^4 to 10^6 times that of pyridine .

Biochemical Pathways

The compound is involved in various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . It is also an effective catalyst for the transesterification of beta-keto esters and the silylation of alcohols .

Pharmacokinetics

It is known that the compound is soluble in water and some organic solvents , which may influence its absorption and distribution

Result of Action

The result of the compound’s action is the significant enhancement of the reactivity of alcohols and amines/acid in acylation/esterification reactions . This makes it a valuable tool in organic synthesis, enabling reactions that might otherwise be difficult or impossible to carry out.

Action Environment

The compound is relatively stable under normal temperatures . It is typically stored in an inert atmosphere at room temperature . The reaction conditions and steps for its use can be adjusted according to the specific needs and synthesis conditions of the laboratory . Safety measures should be taken when handling this compound, including avoiding direct contact with skin and eyes, maintaining a well-ventilated laboratory environment, and avoiding inhalation of the compound’s dust or gas .

Biochemical Analysis

Biochemical Properties

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate is known to play a significant role in various biochemical reactions. It is often used as a reagent, catalyst, or intermediate in organic synthesis

Molecular Mechanism

It is known to be a useful nucleophilic catalyst for various reactions

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in esterification reactions, the primary products are esters .

Properties

IUPAC Name

N,N-dimethylpyridin-4-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOSXODRWGDDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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